1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride
Description
1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is a fluorinated cyclopropane derivative characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a cyclopropanamine group at the 4-position. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility compared to its free base form, making it suitable for pharmaceutical and biochemical applications . The compound’s molecular formula is C₈H₁₀ClFN₂, with an approximate molecular weight of 188.45 g/mol (calculated from structural data).
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
1-(2-fluoropyridin-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-5-6(1-4-11-7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI Key |
XZTWRCPMFAHVER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Acyl Azide Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) in toluene to form the acid chloride, which reacts with sodium azide (NaN₃) in aqueous acetone. This yields trans-2-(2-fluoro-4-pyridyl)cyclopropanecarbonyl azide.
Thermal Decomposition
Heating the acyl azide in an inert solvent (e.g., toluene) at 80–100°C induces nitrogen expulsion, producing an isocyanate intermediate. Hydrolysis with hydrochloric acid (HCl) generates the primary amine, which is precipitated as the hydrochloride salt.
Optimization insights :
-
Safety : Acyl azides are thermally unstable; controlled heating and dilute conditions mitigate explosion risks.
-
Yield enhancement : Adding tert-butylammonium bromide as a phase-transfer catalyst improves azide formation efficiency.
Alternative Pathways: Reductive Amination and Nitrile Reduction
Reductive Amination of Cyclopropanone
A less common route involves condensing cyclopropanone derivatives with ammonia or ammonium salts. For example, 2-(2-fluoro-4-pyridyl)cyclopropanone is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting imine is reduced to the amine, which is isolated as the hydrochloride salt after HCl treatment.
Limitations :
-
Cyclopropanone precursors are synthetically challenging to prepare.
-
Low yields due to side reactions (e.g., over-reduction).
Nitrile Reduction
Starting from 2-(2-fluoro-4-pyridyl)cyclopropanecarbonitrile, reduction with lithium aluminum hydride (LiAlH₄) in ether solvents produces the primary amine. Subsequent HCl quenching yields the hydrochloride salt.
Advantages :
-
Straightforward two-step process.
-
High functional group tolerance.
Chiral Resolution and Enantioselective Synthesis
For applications requiring enantiopure material, asymmetric cyclopropanation is critical. Chiral oxazaborolidine catalysts enable enantioselective reduction of keto intermediates. In one protocol, 2-chloro-1-(2-fluoro-4-pyridyl)ethanone is reduced using (R)-CBS (Corey-Bakshi-Shibata) catalyst and borane-dimethyl sulfide (BH₃·SMe₂), affording the (1R,2R)-cyclopropanol derivative. Subsequent Mitsunobu reaction with hydrazoic acid (HN₃) introduces the amine group.
Data Table 1: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Corey-Chaykovsky + Curtius | 65–78 | >98 | Scalable, high regioselectivity | Hazardous azide intermediates |
| Reductive Amination | 40–52 | 90–95 | Simple reagents | Low yield, side reactions |
| Nitrile Reduction | 70–85 | 95–97 | Rapid synthesis | Requires nitrile precursor |
| Enantioselective CBS | 55–68 | >99 | High enantiomeric excess (≥98%) | Expensive catalysts |
Crystallization and Salt Formation
The final hydrochloride salt is typically crystallized from a mixture of methanol and water. Introducing gaseous HCl into a solution of the free amine in diethyl ether or toluene induces precipitation. X-ray diffraction studies confirm the crystalline structure, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.
Purification notes :
-
Solvent selection : Methanol/water (3:1) minimizes solubility of byproducts.
-
Drying : Vacuum drying at 40°C ensures residual solvent removal.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride with analogous cyclopropanamine derivatives:
Key Observations:
- Pyridine vs. Phenyl Rings : The pyridine ring in the target compound introduces a nitrogen atom, enhancing polarity and hydrogen-bonding capacity compared to phenyl derivatives. This may improve target specificity in biological systems .
- Halogen Effects : Fluorine’s high electronegativity and small size reduce steric hindrance and increase metabolic stability compared to bulkier halogens like chlorine or bromine .
- Salt Forms : All listed compounds are hydrochloride salts, improving solubility and handling stability.
Biological Activity
1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropanamine structure with a fluorinated pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 188.63 g/mol. The presence of the fluorine atom in the pyridine ring is believed to enhance its biological activity by influencing electronic properties and steric factors.
1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride exhibits its biological effects primarily through modulation of specific biological pathways. While detailed mechanisms are still under investigation, studies suggest that it may interact with various receptors and enzymes, potentially influencing neurotransmitter systems or other cellular processes.
Biological Activity
The biological activity of 1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride has been assessed in several studies, focusing on its pharmacological properties:
- Antitumor Activity : In vitro studies have indicated that this compound may possess antitumor properties, particularly in models resistant to standard treatments. It has shown efficacy in inhibiting cell proliferation in certain cancer cell lines, suggesting a potential role as an anticancer agent.
- Neuropharmacological Effects : Preliminary research indicates that this compound may affect neurotransmitter levels, particularly serotonin and dopamine, which could have implications for mood disorders and other neuropsychiatric conditions.
Case Studies and Research Findings
Research involving 1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride has yielded promising results:
- Study on Antitumor Activity : A study conducted on various cancer cell lines demonstrated that the compound inhibited growth in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell types. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Neuropharmacological Assessment : In behavioral models, administration of the compound resulted in increased locomotor activity and altered anxiety-like behavior in rodents, indicating potential anxiolytic or stimulant effects.
- P-glycoprotein Interaction : Research has highlighted the interaction of this compound with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. It was found to modulate ATPase activity, suggesting that it could reverse multidrug resistance in certain cancer therapies.
Comparative Analysis
A comparative analysis of similar compounds reveals unique aspects of 1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Similar structure | Antitumor | 10 |
| Compound B | Different substituent | Neuroactive | 20 |
| 1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride | Unique fluorinated pyridine | Antitumor, Neuropharmacological | 5-15 |
Q & A
Basic: What are the key considerations for synthesizing 1-(2-fluoro-4-pyridyl)cyclopropanamine hydrochloride with high purity?
Methodological Answer:
Synthesis typically involves cyclopropanation of a pyridyl precursor, followed by amine functionalization and HCl salt formation. Critical steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) with diazo compounds to form the cyclopropane ring .
- Amine Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions during fluorination .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures >98% purity. Monitor by LC-MS and H NMR for structural confirmation .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : NMR confirms fluorine position; NMR identifies cyclopropane proton splitting patterns (e.g., ABX systems) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 201.67 for CHClFN) .
- X-Ray Crystallography : Resolve stereochemistry and salt formation (HCl coordination) .
Advanced: How can researchers resolve contradictions in receptor-binding data for this compound?
Methodological Answer:
Discrepancies in binding affinity (e.g., serotonin vs. dopamine receptors) may arise from:
- Assay Conditions : Standardize buffer pH, temperature, and ionic strength to minimize variability .
- Orthogonal Validation : Use surface plasmon resonance (SPR) alongside radioligand binding assays to cross-verify values .
- Meta-Analysis : Compare data across studies using tools like Rosetta or MOE for binding pose consistency .
Advanced: What strategies optimize stability during storage and experimental use?
Methodological Answer:
- Storage : Lyophilize and store at -20°C under inert gas (argon) to prevent hydrolysis of the cyclopropane ring .
- In Situ Stability : For aqueous solutions, use phosphate buffers (pH 6.5–7.5) and avoid prolonged exposure to light .
- Degradation Monitoring : Track via HPLC at 254 nm; degradation products often include ring-opened pyridyl derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituent variations (e.g., 3-fluoro vs. 4-fluoro pyridyl) to assess steric/electronic effects .
- Biological Screening : Test in vitro against target panels (e.g., GPCRs, kinases) using fluorescence polarization assays .
- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding modes and prioritize synthesis .
Basic: What solubility properties should inform experimental design?
Methodological Answer:
- Aqueous Solubility : The hydrochloride salt enhances solubility (≥10 mM in PBS at pH 7.4). For low solubility, use co-solvents like DMSO (<5% v/v) .
- Solvent Compatibility : Avoid dichloromethane due to cyclopropane ring instability; prefer ethanol or acetonitrile for reactions .
Advanced: How to address challenges in synthesizing enantiopure derivatives?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) to separate enantiomers .
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective cyclopropanation .
Advanced: What safety protocols are critical for handling reactive intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
